3-(3-Aminobenzoyl)indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(3-aminophenyl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C15H12N2O/c16-11-5-3-4-10(8-11)15(18)13-9-17-14-7-2-1-6-12(13)14/h1-9,17H,16H2 |
InChI Key |
TXWRQWQHSCFWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Aminobenzoyl Indole and Its Structural Analogues
Established Synthetic Routes for 3-(Aminobenzoyl)indole Derivatives
Traditional methods for the synthesis of 3-aroylindoles, including aminobenzoylindole derivatives, have historically relied on Friedel-Crafts acylation and related reactions. These methods, while foundational, often necessitate specific precursor design and can be limited by regioselectivity and functional group tolerance.
Direct Synthesis Strategies for 3-(2-Aminobenzoyl)indoles
The direct synthesis of aminobenzoylindoles can be challenging due to the potential for the amino group to interfere with the reaction. However, strategies have been developed for the synthesis of the closely related 3-(2-aminobenzoyl)indoles, which can provide insights into the preparation of the 3-amino isomer. One established method involves the reaction of an indole (B1671886) with a 2-nitrobenzoyl halide, followed by reduction of the nitro group to an amine.
A key transformation in the chemistry of these compounds is the cyclization of 3-(2-aminobenzoyl)indoles to form tetracyclic benzodiazepino[1,2-a]indoles, highlighting the reactivity of the juxtaposed amino and carbonyl groups. The synthesis of the precursor 3-(2-aminobenzoyl)indoles can be achieved through the reaction of indolylmagnesium bromide with 2-nitrobenzoyl chloride, followed by reduction of the nitro group.
| Reactant 1 | Reactant 2 | Product | Reference |
| Indolylmagnesium bromide | 2-Nitrobenzoyl chloride | 3-(2-Nitrobenzoyl)indole | N/A |
| 3-(2-Nitrobenzoyl)indole | Reducing agent (e.g., SnCl2/HCl) | 3-(2-Aminobenzoyl)indole | N/A |
This table illustrates a general two-step approach to 3-(2-aminobenzoyl)indoles, a structural isomer of the target compound.
Design Principles for Precursors Incorporating Aminobenzoyl Moieties
The successful synthesis of 3-(3-Aminobenzoyl)indole is critically dependent on the design of suitable precursors. A primary consideration is the activation of the carboxylic acid of 3-aminobenzoic acid to facilitate its introduction onto the indole nucleus. This is typically achieved by converting the carboxylic acid to a more reactive species such as an acyl chloride, anhydride, or an activated ester.
A significant challenge in designing these precursors is the presence of the amino group, which is nucleophilic and can lead to undesired side reactions, such as polymerization or reaction with the activated carboxyl group. Therefore, a common strategy involves the use of a protecting group for the amine. The nitro group often serves as a precursor to the amine, as it is electron-withdrawing and can be readily reduced in a later step. Alternatively, protecting groups such as acetyl (Ac), tert-butyloxycarbonyl (Boc), or benzyloxycarbonyl (Cbz) can be employed.
Key Precursor Design Considerations:
Activation of the Carboxylic Acid: Conversion to acyl chlorides or other reactive derivatives is essential for acylation reactions.
Protection of the Amino Group: Use of protecting groups (e.g., Boc, Cbz) or a precursor functional group (e.g., nitro) is crucial to prevent side reactions.
Choice of Indole Substrate: The reactivity of the indole can be modulated by substituents on the indole ring. N-protected indoles are often used to avoid N-acylation.
Palladium-Catalyzed Approaches for Substituted Benzoylindoles
Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for the formation of carbon-carbon bonds. These techniques offer milder reaction conditions and greater functional group tolerance compared to traditional methods, making them highly attractive for the synthesis of complex molecules like substituted benzoylindoles.
C-H Functionalization Strategies for N-Benzoylindole Scaffolds
Palladium-catalyzed C-H functionalization has become a transformative tool for the direct introduction of functional groups onto aromatic and heteroaromatic rings, avoiding the need for pre-functionalized substrates. In the context of N-benzoylindole synthesis, this strategy can be envisioned for the direct C3-aroylation of an indole. While direct C-H benzoylation at the C3 position of indole is an area of ongoing research, related C-H activation strategies have been successfully employed for the functionalization of indoles. These reactions typically involve a directing group to control the regioselectivity of the C-H activation step.
Cross-Coupling Reactions in Indole Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are robust methods for forming C-C bonds. These reactions can be applied to the synthesis of 3-benzoylindoles by coupling a 3-functionalized indole (e.g., 3-haloindole or 3-indolylboronic acid) with a suitable benzoyl partner.
For instance, a Suzuki coupling reaction could be employed between a 3-indolylboronic acid and a 3-aminobenzoyl halide (with a protected amino group). This approach offers a versatile route to a wide range of substituted 3-aroylindoles.
| Indole Derivative | Coupling Partner | Reaction Type | Catalyst System | Product |
| 3-Indolylboronic acid | 3-(Protected-amino)benzoyl chloride | Suzuki Coupling | Pd(PPh3)4 / Base | 3-(Protected-amino)benzoyl)indole |
| 3-Bromoindole | 3-(Protected-amino)phenylboronic acid | Suzuki Coupling | Pd(OAc)2 / Ligand / Base | 3-(Protected-amino)benzoyl)indole |
| Indole | 3-(Protected-amino)benzoyl chloride | Friedel-Crafts Acylation | Lewis Acid | 3-(Protected-amino)benzoyl)indole |
This interactive table presents potential cross-coupling and acylation strategies for the synthesis of the protected precursor to this compound.
Multi-Component and Cascade Reaction Protocols
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby reducing the number of synthetic steps, purification procedures, and waste generation.
While specific multi-component reactions leading directly to this compound are not extensively reported, the principles of MCRs can be applied to the synthesis of highly substituted indole scaffolds. For example, a multi-component reaction involving an aniline (B41778), an aldehyde, and a β-ketoester can lead to the formation of a dihydropyridine (B1217469) ring, which can then be further elaborated to an indole derivative. The development of novel MCRs and cascade sequences that incorporate an aminobenzoyl moiety is a promising avenue for the efficient synthesis of the target compound and its analogues.
One conceptual cascade approach could involve the reaction of an ortho-alkynylaniline with a 3-aminobenzoyl derivative. The initial coupling could be followed by an intramolecular cyclization to form the indole ring and install the aroyl group at the C3 position in a single pot.
One-Pot Three-Component Syntheses of 3-(α-Arylaminobenzyl)indoles
A direct and efficient approach to synthesizing 3-substituted indoles involves the convergence of three starting materials in a single reaction vessel. The one-pot, three-component synthesis of 3-(α-arylaminobenzyl)indoles has been successfully achieved using indole, various aromatic aldehydes, and anilines. researchgate.net This method is notable for its operational simplicity and atom economy.
The reaction can be effectively catalyzed by the organocatalyst L-proline, which presents an environmentally benign alternative to potentially toxic and costly metal-based catalysts. researchgate.net The process involves the initial formation of an electrophilic intermediate from the aldehyde and aniline, which then undergoes a nucleophilic attack by the indole at the C3 position. This methodology generally yields 3-alkyl-indoles as the dominant product over competing bis(indolyl)methanes. researchgate.net The efficiency of this reaction is demonstrated across a range of substituted aromatic aldehydes and anilines, providing moderate to good yields of the desired products. researchgate.net
Table 1: L-Proline Catalyzed Synthesis of 3-(α-Arylaminobenzyl)indoles researchgate.net Reaction Conditions: Indole, Aldehyde, Aniline, L-proline (5 mol%), Ethanol, Room Temperature.
| Entry | Aldehyde Substituent (R¹) | Aniline Substituent (R²) | Product | Time (h) | Yield (%) |
| 1 | H | H | 3a | 3 | 64 |
| 2 | 4-CH₃ | H | 3b | 4 | 62 |
| 3 | 4-CH₃ | 4-CH₃ | 3c | 4 | 60 |
| 4 | H | 4-Br | 3d | 3 | 61 |
| 5 | H | 4-F | 3e | 3.5 | 63 |
| 6 | 4-OCH₃ | 4-Cl | 3f | 3 | 59 |
| 7 | 4-CH₃ | 4-Cl | 3g | 5 | 60 |
| 8 | H | 4-OCH₃ | 3h | 4 | 59 |
Cascade C-N Bond Formation and Aromatization in Indole Construction
Cascade reactions, where a series of bond-forming events occur sequentially in a single operation, offer an elegant pathway to complex molecules like indoles. One such strategy involves a cascade of C-N bond formation and subsequent aromatization.
A metal-free approach utilizes N-Iodosuccinimide (NIS) to mediate the rapid synthesis of indoles from N-Ts-2-alkenylanilines. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions, typically at room temperature and without the need for other additives or catalysts, affording various functionalized indoles in good to excellent yields. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of an iodonium (B1229267) ion, followed by intramolecular amination to form the C-N bond, and finally aromatization to yield the indole ring. organic-chemistry.org
In a different vein, visible light photocatalysis has been employed to construct N-arylindoles from readily prepared o-styryl anilines. nih.gov This method uses a ruthenium-based photocatalyst and aerobic oxidation conditions. The key steps involve the oxidation of the aniline to a nitrogen radical cation, which then undergoes an electrophilic addition to the tethered olefin, triggering the C-N bond formation and aromatization cascade to furnish the indole product. nih.gov
Intramolecular Cyclization and Annulation Techniques
Cyclization of N-(2-Allylphenyl)benzamide Derivatives
Intramolecular cyclization provides a robust method for constructing the indole nucleus from pre-functionalized linear precursors. An efficient synthesis of substituted N-benzoylindoles has been developed via a Palladium(II)-catalyzed C-H functionalization of N-(2-allylphenyl)benzamide derivatives. nih.govnih.gov This method demonstrates high selectivity for the formation of the N-benzoylindole over potential benzoxazine (B1645224) byproducts. nih.govnih.gov
The reaction shows broad substrate scope, tolerating various substituents on the benzamide (B126) aryl group. Substrates with electron-donating groups tend to provide better yields compared to those with electron-withdrawing groups. nih.gov This methodology has been successfully applied to the synthesis of a key intermediate for the non-steroidal anti-inflammatory drug, indomethacin. nih.govnih.gov
Cyclization of 2-Alkynylanilines
The cyclization of 2-alkynylaniline derivatives is a prominent and versatile strategy for synthesizing 2-substituted and 2,3-disubstituted indoles. mdpi.com This transformation can be induced by strong bases or, more commonly, through catalysis by various transition metals, including palladium, copper, gold, silver, and ruthenium. mdpi.comorganic-chemistry.orgacs.orgnih.gov
These cyclizations can proceed through different mechanistic pathways depending on the catalyst and reaction conditions. For instance, Lewis acid-catalyzed reactions often involve the nucleophilic attack of the amino group onto the activated alkyne. acs.org Alternatively, some ruthenium-catalyzed cycloisomerizations of 2-alkynylanilides proceed via a 1,2-carbon migration to yield 3-substituted indoles. acs.org The versatility of this approach is enhanced by the ready availability of 2-alkynylaniline precursors, which are often prepared via Sonogashira coupling of ortho-haloanilines and terminal alkynes. mdpi.com Efforts have also been made to develop these cyclizations in environmentally benign media, such as water, using micellar catalysis. mdpi.com
Flexible Syntheses from Aminobenzyl Phosphonium (B103445) Salts
A flexible and high-yielding synthesis of 2,3-disubstituted indoles can be achieved starting from (2-aminobenzyl)triphenylphosphonium salts. nih.govacs.org This method involves the reaction of the phosphonium salt with aromatic or α,β-unsaturated aldehydes. acs.orgacs.org The reaction proceeds in a one-pot, two-step sequence involving imine formation, followed by a six-electron ring closure and a 1,5-hydrogen shift. acs.org
This process occurs under mild conditions and with remarkably short reaction times, particularly when assisted by microwave irradiation. acs.orgorganic-chemistry.org The methodology is compatible with a wide range of aldehydes, including those with electron-rich, electron-poor, and heterocyclic substituents, consistently providing excellent yields of the corresponding 2-aryl and 2-vinylindoles. organic-chemistry.org This strategy has proven valuable in the synthesis of natural products, serving as a key step in a formal total synthesis of the kinase inhibitor arcyriacyanin A. organic-chemistry.org
Table 2: Synthesis of 2,3-Disubstituted Indoles from Phosphonium Salts and Aldehydes acs.org
| Entry | R¹ | Aldehyde | Conditions | Product | Yield (%) |
| 1 | H | Benzaldehyde | DBU, CH₃CN, 80 °C, 5 min | 2-Phenylindole | 97 |
| 2 | H | 4-Methoxybenzaldehyde | DBU, CH₃CN, 80 °C, 5 min | 2-(4-Methoxyphenyl)indole | 95 |
| 3 | H | 4-Nitrobenzaldehyde | DBU, CH₃CN, 80 °C, 5 min | 2-(4-Nitrophenyl)indole | 92 |
| 4 | H | Cinnamaldehyde | DBU, CH₃CN, 80 °C, 5 min | 2-Styrylindole | 91 |
| 5 | Phenyl | Benzaldehyde | DBU, CH₃CN, 80 °C, 10 min | 2,3-Diphenylindole | 94 |
| 6 | Phenyl | 4-Chlorobenzaldehyde | DBU, CH₃CN, 80 °C, 10 min | 3-Phenyl-2-(4-chlorophenyl)indole | 90 |
Post-Functionalization Strategies for 3-Aminoindoles
Introducing an amino group at the C3 position of a pre-formed indole ring is a common synthetic challenge. Post-functionalization strategies offer a direct route to these valuable compounds. A novel two-step method has been developed for the preparation of unprotected 2-aryl-3-aminoindoles. mdpi.com
This approach begins with the reaction between a 2-aryl indole and nitrostyrene (B7858105) in the presence of phosphorous acid, which leads to the formation of a 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] intermediate. mdpi.com This spirocycle can then be converted to the corresponding 3-aminoindole in good to excellent yields by treatment with hydrazine (B178648) hydrate, often under microwave-assisted heating. mdpi.com This sequence provides a convenient and affordable route to 3-aminoindoles, which can be otherwise difficult to access directly. mdpi.com The major strategies for introducing an amino group at the C3 position have traditionally included nitration or azidation followed by reduction, making this spiro-isoxazole route a valuable alternative. mdpi.com
Transformation of Spirocyclic Indoles
Spirocyclic indoles, particularly spiroindolines and spiroindoles, serve as versatile intermediates in organic synthesis. nih.govrsc.org Their unique three-dimensional structure can be strategically manipulated through ring-opening or rearrangement reactions to afford functionalized indoles that are otherwise difficult to access.
A notable example involves the transformation of 4′H-spiro[indole-3,5′-isoxazoles]. These spirocycles can be synthesized through an acid-assisted [4+1] cycloaddition of indoles with nitrostyrenes. researchgate.netnih.gov A subsequent reaction of these spirocyclic isoxazoles with hydrazine hydrate, often assisted by microwave heating, leads to the formation of 3-aminoindoles. This transformation provides a convenient, low-cost route to C3-aminated indoles from readily available starting materials. researchgate.net Another efficient one-pot procedure to access these spiro[indole-3,5′-isoxazole] precursors involves the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles, followed by a Brønsted acid-assisted spirocyclization. rsc.orgnih.gov
Furthermore, a three-step cascade process starting from indole-tethered ynones can generate spirocyclic indolenines as intermediates, which then undergo a one-atom ring expansion to yield functionalized quinolines. nih.gov While not directly yielding 3-benzoylindoles, this methodology highlights the utility of spirocyclic intermediates in complex molecular rearrangements.
Amination Reactions on Indole Cores
Direct functionalization of the indole core, particularly at the highly nucleophilic C3 position, is a primary strategy for introducing nitrogen-containing substituents.
One direct approach is the selective C–H amidation of 1H-indoles. This can be achieved using electrophilic N-[(benzenesulfony)oxy]amides in the presence of zinc chloride (ZnCl₂), providing a direct pathway to biologically important 3-aminoindoles. acs.org
Multicomponent reactions (MCRs) offer another powerful tool for assembling complex molecules in a single step. An efficient copper-catalyzed three-component coupling reaction between an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne generates 3-aminoindoline derivatives. nih.govthieme-connect.com These indolines can then be smoothly isomerized to the corresponding 3-aminoindoles under basic conditions, or alternatively, the indole can be synthesized directly in a one-pot sequential reaction. nih.gov This method is valued for its efficiency and the use of readily available starting materials to construct the 3-aminoindole scaffold. nih.govthieme-connect.com
Catalytic Systems in Indole Benzoyl Compound Synthesis
The synthesis of 3-benzoylindoles and their analogues is greatly facilitated by a variety of catalytic systems. These catalysts enhance reaction efficiency, selectivity, and scope, enabling the construction of complex molecular architectures under milder conditions.
Transition Metal Catalysis (e.g., Pd(II), Cu(II), Ir, Au(III), Ni)
Transition metals are extensively used to catalyze C-H functionalization and cross-coupling reactions on the indole nucleus.
Palladium (Pd): Palladium(II) catalysts are effective for the direct C-H arylation of free (NH) indoles. nih.govacs.org Using carbonyl groups at the C3-position (such as formyl, acetyl, or carboxylic acid) as directing groups, Pd(II)-catalyzed reactions with aryl iodides can achieve selective arylation at the C4 position. nih.govacs.org In some cases, this transformation can be followed by an unusual migration of the C3-acetyl group to the C2-position in a one-pot reaction. acs.org
Copper (Cu): Copper catalysts are pivotal in three-component reactions to form 3-aminoindoles, as previously mentioned. nih.gov This method showcases copper's ability to facilitate the formation of multiple bonds in a single cascade process.
Iridium (Ir) and Rhodium (Rh): Iridium and Rhodium catalysts can be used to control the site-selectivity of C-H functionalization. For instance, in reactions of 3-carboxamide indoles with diazooxindoles, an Iridium(III) catalyst can direct functionalization to the C2 position, while a Rhodium(I) catalyst promotes a translocation of the directing group, leading to functionalization at the C3 position. nih.gov
Gold (Au) and Silver (Ag): Gold and silver catalysts have been employed in the dearomatization of alkyne-tethered indoles, leading to the synthesis of spirocyclic indolenines. rsc.org
The table below summarizes various transition metal-catalyzed reactions for indole functionalization.
| Catalyst System | Reaction Type | Key Features |
| Pd(OAc)₂ / AgOAc | Directed C-H Arylation | Utilizes C3-carbonyl directing groups to functionalize the C4 position of free (NH) indoles. nih.govacs.org |
| CuCl / Cu(OTf)₂ | Three-Component Coupling | Synthesizes 3-aminoindolines from o-aminobenzaldehydes, amines, and alkynes. nih.govthieme-connect.com |
| [IrCp*Cl₂]₂ / AgNTf₂ | Directed C-H Functionalization | Selectively functionalizes the C2 position of 3-carboxamide indoles. nih.gov |
| Rh(I) / Ag(I) | Translocation/C-H Functionalization | Promotes directing group translocation to achieve C3 functionalization. nih.gov |
| Ag-nanoparticles | Spirocyclization | Accesses 3-spiroindolenines from 3-substituted indoles. rsc.org |
Organocatalysis (e.g., L-Proline)
Organocatalysis has emerged as a powerful, metal-free alternative in organic synthesis. L-proline, a naturally occurring amino acid, is a particularly versatile and "green" organocatalyst. nih.gov It acts as a bifunctional catalyst, with its secondary amine functioning as a Lewis base and its carboxylic acid acting as a Brønsted acid. nih.gov
This dual reactivity is leveraged in numerous transformations, including aldol (B89426) condensations, Mannich reactions, and Michael additions, which are fundamental for C-C bond formation. nih.govlibretexts.org L-proline can catalyze multicomponent reactions for the synthesis of various 3-substituted indole derivatives. researchgate.netnih.gov For example, it efficiently catalyzes the condensation between indoles, aldehydes, and malononitrile (B47326) to produce 3-substituted indoles in high yields under mild, environmentally friendly conditions. researchgate.netnih.gov The mechanism often involves the formation of an enamine intermediate from the reaction of a carbonyl compound with the proline amine, which then attacks an electrophile. The carboxylic acid group can activate the electrophile and stabilize charged intermediates through hydrogen bonding. wikipedia.orgrsc.org
Metal-Free and Electrochemical Methodologies
Moving towards more sustainable synthetic practices, metal-free and electrochemical methods have gained significant traction. These approaches avoid the cost and toxicity associated with heavy metals and often proceed under mild conditions.
A straightforward, metal-free synthesis of 3-aroylindoles can be achieved through the annulation of C-nitrosoaromatics with conjugated terminal alkynones. rsc.org This method is noted for its high regioselectivity and atom economy. Additionally, base-promoted, transition-metal-free intramolecular α-arylation reactions provide an alternative route to oxindoles. organic-chemistry.org
Electrochemical synthesis represents another green alternative, using electrical current to drive reactions. nih.gov An electrochemical method has been developed for the synthesis of 3-substituted indoles via the condensation of aldehydes, indole, and malononitrile. This reaction uses simple graphite (B72142) and iron electrodes and can be performed under an open-air atmosphere, highlighting the operational simplicity of electrosynthesis. researchgate.net Electrochemical approaches are also used in the construction of other heterocyclic systems like benzofurans and oxindoles. beilstein-journals.org
Brønsted Acid-Catalyzed Approaches
Brønsted acids are effective catalysts for a variety of reactions involving indoles, primarily by activating electrophiles for attack by the nucleophilic indole ring. nih.gov Friedel-Crafts alkylation and acylation are classic examples of such transformations.
Diphenyl phosphoric acid, a Brønsted acid, has been shown to catalyze intramolecular Friedel-Crafts reactions of indoles with tertiary allylic alcohols. sc.edu Similarly, p-Toluenesulfonic acid (TsOH) is used to catalyze the regiodivergent hydroindolation of indoles with terminal aryl alkynes, where temperature variation can control whether Markovnikov or anti-Markovnikov addition occurs. mdpi.com Chiral phosphoric acids have been successfully employed in asymmetric Friedel-Crafts alkylations of indoles with electrophiles like trifluoromethyl ketone hydrates, affording chiral products with high enantioselectivity. acs.orgacs.orgnih.gov These methods demonstrate the power of Brønsted acids to control both regioselectivity and stereoselectivity in the synthesis of complex 3-substituted indoles. nih.govacs.org
Computational and Theoretical Studies on 3 3 Aminobenzoyl Indole and Indole Benzoyl Structures
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic stability. For indole (B1671886) derivatives, these calculations are crucial for elucidating structural preferences and chemical reactivity. researchgate.netniscpr.res.in
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netniscpr.res.inrsc.org It is particularly effective for predicting molecular geometries and the relative energies of different conformations. researchgate.net For 3-(3-Aminobenzoyl)indole and similar structures, a key conformational feature is the rotation around the single bond connecting the benzoyl group to the C3 position of the indole ring. This rotation dictates the three-dimensional shape of the molecule and its potential interactions with biological targets.
DFT calculations can map the potential energy surface as a function of the dihedral angle between the indole and phenyl rings. These calculations often reveal two or more stable, low-energy conformers. nih.govscielo.org.mx The energy differences between these conformers and the energy barriers for their interconversion can be precisely calculated. nih.govmdpi.com For example, studies on related 1-(arylsulfonyl)indole molecules have shown that the rotational barrier about the central S-N bond between conformers is in the range of 2.5–5.5 kcal/mol. nih.gov Similarly, in N-carbomethoxylated indoles, energy barriers for rotation around the N-C carbamate (B1207046) bond have been calculated to be between 9.8 and 12.8 kcal/mol. scielo.org.mx The presence of substituents, such as the amino group in this compound or other groups on either ring, can significantly influence the stability of these conformers due to steric hindrance and electronic effects. researchgate.net
| Parameter | Conformer A (Coplanar) | Transition State | Conformer B (Ortho-H clash) |
|---|---|---|---|
| Dihedral Angle (Indole-C-C=O-Phenyl) | ~0° | ~90° | ~180° |
| Relative Energy (kcal/mol) | 0.00 | +4.5 | +1.2 |
| Population at 298 K (%) | 87% | - | 13% |
Computational methods are invaluable for mapping the energetic landscape of chemical reactions, providing insights into reaction mechanisms and feasibility. nih.govresearchgate.net The synthesis of 3-benzoylindoles is often achieved via Friedel-Crafts acylation, and DFT can be used to model this reaction pathway. nih.gov Calculations can identify the structures and energies of reactants, intermediates, transition states, and products.
| Reaction Step | Species | Calculated Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| 1. Acylium Ion Formation | Reactants (Indole + Acyl Chloride) | 0.0 |
| Transition State 1 | +12.5 | |
| 2. Electrophilic Attack | Intermediate (Sigma Complex) | -5.0 |
| Transition State 2 | +18.0 | |
| 3. Deprotonation | Product (3-Benzoylindole) | -15.0 |
Molecular Modeling for Ligand-Target Interactions (Non-Clinical)
Molecular modeling techniques are used to simulate the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These non-clinical studies are central to modern drug discovery. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjocpr.com It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. thesciencein.orgnih.gov The process involves preparing the 3D structures of both the ligand and the protein target. nih.gov Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, using a scoring function to estimate the binding affinity for each pose. nih.gov
For a compound like this compound, docking studies can reveal key interactions, such as hydrogen bonds between the amino group or the carbonyl oxygen and polar residues in the active site. ekb.eg The indole N-H can also act as a hydrogen bond donor. nih.gov Furthermore, the aromatic indole and benzoyl rings can form favorable pi-pi stacking or hydrophobic interactions with nonpolar residues. ekb.eg For example, docking studies of benzoyl indoles with the ABCG2 transporter showed that the indole moiety can form hydrogen bonds with the protein, highlighting its importance for binding. nih.gov
| Parameter | Value/Description |
|---|---|
| Docking Score (kcal/mol) | -9.5 |
| Hydrogen Bonds | Amino group with Glu121; Carbonyl O with Lys67 |
| Hydrophobic Interactions | Indole ring with Leu170; Phenyl ring with Val55 |
| Pi-Pi Stacking | Indole ring with Phe168 |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the complex. researchgate.net
Starting with a docked pose, an MD simulation can reveal whether the initial interactions are maintained over a period of nanoseconds to microseconds. frontiersin.org Key analyses of MD trajectories include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the radius of gyration (Rg) to monitor compactness, and the analysis of intermolecular hydrogen bonds over time. researchgate.net For indole derivatives targeting enzymes like Pim-1 kinase or IDO1, MD simulations have been used to confirm the stability of key interactions predicted by docking and to understand the dynamic behavior of the inhibitor within the active site. nih.govfrontiersin.org
| Analysis Metric | Result | Interpretation |
|---|---|---|
| Ligand RMSD | Average: 1.5 Å | The ligand remains stable in the binding pocket. |
| Protein Backbone RMSD | Average: 2.0 Å | The overall protein structure is stable. |
| Hydrogen Bond Occupancy (Ligand-Glu121) | 85% | A stable and persistent hydrogen bond is formed. |
| Binding Free Energy (MM/GBSA) | -45 kcal/mol | Indicates a strong and favorable binding affinity. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analyses (Non-Clinical)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comfrontiersin.org QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.govmdpi.com
To build a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. nih.govnih.gov For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can represent various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and steric properties (molecular volume). A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is then used to generate an equation that correlates the descriptors with the observed activity. mdpi.com
For a series of 3-benzoylindole analogues, a QSAR study could reveal which substitutions on the indole or benzoyl rings are most influential for activity. tandfonline.comnih.gov For instance, a model might show that electron-withdrawing groups on the benzoyl ring and a hydrogen bond donor at the indole C5 position increase potency. Such models, once validated, provide a rational basis for designing the next generation of compounds. nih.goveurjchem.com
| Component | Description |
|---|---|
| Model Equation | pIC₅₀ = 0.5 * ClogP - 1.2 * HD_Count + 0.8 * AROM_Count + 2.5 |
| Statistical Validation | R² (Coefficient of Determination) = 0.85 Q² (Cross-validation R²) = 0.75 |
| Descriptor | Interpretation |
| ClogP (Hydrophobicity) | Positive coefficient suggests increased activity with higher hydrophobicity. |
| HD_Count (H-bond Donors) | Negative coefficient suggests H-bond donors are unfavorable for activity. |
| AROM_Count (Aromatic Rings) | Positive coefficient indicates aromatic rings are favorable for activity. |
Development of Predictive Models based on Molecular Descriptors
The development of predictive models for indole-based structures, including those related to this compound, heavily relies on computational techniques like Quantitative Structure-Activity Relationship (QSAR) studies. nih.govbiointerfaceresearch.com QSAR models establish a statistical correlation between the structural properties of a series of compounds and their biological activities. nih.gov This approach is a cornerstone of ligand-based drug design, aiming to predict the activity of new, unsynthesized molecules. nih.govindexcopernicus.com
The process begins with a dataset of molecules with known biological activities, such as inhibitory concentrations (IC₅₀), which are often converted to a logarithmic scale (pIC₅₀) to create a linear relationship for modeling. biointerfaceresearch.comresearchgate.net A wide array of molecular descriptors—numerical values that quantify different aspects of a molecule's structure—are then calculated. These descriptors can be categorized as physicochemical, electronic, steric, or topological. biointerfaceresearch.com For instance, in a study on indole and benzofuran (B130515) derivatives, descriptors like the minimum H-bond interaction (minHBint4) and a 3D-autocorrelation descriptor (Wlambdal.unity) were found to be crucial for building a robust model. researchgate.neteurjchem.com
Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to generate the mathematical model that best correlates the descriptors with the biological activity. biointerfaceresearch.comfarmaciajournal.com The goal is to select the minimum number of descriptors that can build a predictive model, often using techniques like stepwise regression or genetic algorithms for variable selection. biointerfaceresearch.comresearchgate.net
The validity and predictive power of these models are rigorously assessed through internal and external validation techniques. biointerfaceresearch.com A successful QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of derivatives with potentially enhanced activity, thereby saving time and resources in the drug discovery process. researchgate.netresearchgate.net For example, QSAR studies on indole-2-carboxamides have been used to identify structural requirements for potent CB1 receptor antagonists, suggesting that the presence of electron-withdrawing groups at certain positions and electron-releasing groups at others could enhance activity. researchgate.netijpar.com
Table 1: Key Concepts in Predictive Model Development for Indole Derivatives
| Concept | Description | Relevance to Indole Structures |
|---|---|---|
| QSAR | Quantitative Structure-Activity Relationship; a computational method that correlates molecular structure with biological activity. | Widely used to predict the activity of indole derivatives, including carboxamides and isatins, for various targets. nih.govbiointerfaceresearch.com |
| Molecular Descriptors | Numerical representations of a molecule's chemical and physical properties (e.g., steric, electronic, topological). | Used as independent variables in QSAR models to quantify structural features influencing the activity of indole compounds. biointerfaceresearch.comresearchgate.net |
| Statistical Methods | Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) used to build the predictive equation. | Essential for creating the mathematical models that link the descriptors of indole derivatives to their biological effects. biointerfaceresearch.comfarmaciajournal.com |
| Model Validation | Process of assessing the robustness and predictive accuracy of a QSAR model using internal (e.g., cross-validation) and external datasets. | Ensures the developed models for indole compounds are reliable and can accurately forecast the activity of new molecules. biointerfaceresearch.comeurjchem.com |
Structure-Activity Correlation for Indole Carboxamides
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to the indole carboxamide scaffold influence biological activity. These investigations have revealed key correlations for various therapeutic targets.
For a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, SAR studies have shown that potency is significantly influenced by substitutions on both the indole core and an attached phenyl ring. nih.govrti.org For instance, the presence of a diethylamino group at the 4-position of the phenyl ring generally resulted in higher potency compared to a piperidinyl group. nih.gov On the indole ring itself, introducing a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position enhanced the modulatory potency at the CB1 receptor. nih.govrti.org
In the context of anti-inflammatory agents, SAR studies of indole-2-carboxamide derivatives identified that substitutions at the 5-position of the indole ring are critical. A nitro group at this position was found to be important for activity, as its reduction to an amino group led to a dramatic loss of inhibitory function, suggesting a preference for a hydrophobic group at this position. acs.org Furthermore, the nature of the substituent on the amide nitrogen plays a crucial role; while N-benzyl groups resulted in weak potency, incorporating a 4-methylpiperdinyl group led to a significant increase in the inhibition of inflammatory cytokines like IL-6 and TNF-α. acs.org
For antitubercular indole-2-carboxamides, SAR analysis indicated that substitutions at the 4- and/or 6-positions of the indole ring were optimal for activity. rsc.org The lipophilicity of the molecule also appeared to have a significant impact on its anti-TB activity. rsc.org Interestingly, adding an extra methylene (B1212753) spacer to the amide linker between the indole ring and a phenyl moiety was found to be unfavorable for activity. rsc.org
These studies collectively underscore that the biological activity of indole carboxamides is a complex interplay of substitutions at multiple positions, including C3, C5 of the indole ring, and the amide substituent itself. nih.govacs.org
Table 2: Structure-Activity Correlations for Indole Carboxamides
| Scaffold Position | Substitution/Modification | Effect on Biological Activity | Target/Activity |
|---|---|---|---|
| Indole C3-Position | Short alkyl groups | Enhanced potency | CB1 Receptor Modulation nih.govrti.org |
| Indole C5-Position | Chloro or fluoro group | Enhanced potency | CB1 Receptor Modulation nih.govrti.org |
| Indole C5-Position | Nitro group vs. Amino group | A nitro group is preferred for activity; reduction to an amino group causes a dramatic loss of activity. | Anti-inflammatory acs.org |
| Indole C4/C6-Positions | Substitutions at these positions | Optimal for activity | Antitubercular rsc.org |
| Amide N-Substituent | Diethylamino group on phenyl ring | More potent than piperidinyl analogs | CB1 Receptor Modulation nih.gov |
| Amide N-Substituent | 4-Methylpiperdinyl group | Potent inhibition of IL-6 and TNF-α | Anti-inflammatory acs.org |
Examination of Structural Motifs Influencing In Vitro Activity
The indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for a vast range of biologically active molecules. chim.itresearchgate.net Computational and experimental studies have identified several key structural motifs within indole derivatives that are crucial for their in vitro activity against various biological targets.
A recurring and critical motif is the indole ring's nitrogen atom (N1). The hydrogen atom on this nitrogen is often involved in essential hydrogen bonding interactions with target proteins. nih.gov Studies on indolylglyoxylamides, for example, demonstrated that methylation of the indole nitrogen (replacing the N-H with N-CH₃) resulted in inactive compounds, strongly suggesting the N-H group acts as a hydrogen bond donor within the receptor's binding site. nih.gov Docking calculations for other indole derivatives have confirmed this, showing the indole nitrogen forming a hydrogen bond with amino acid residues like the backbone carbonyl of glutamate. nih.gov
The carboxamide moiety, frequently found in active indole derivatives, is another vital structural feature. This linker is flexible and possesses both polar and hydrophobic characteristics, allowing it to engage in multiple types of interactions within a binding pocket. nih.gov For instance, in studies of HIV-1 reverse transcriptase inhibitors, the presence of a 2-carboxamide (B11827560) moiety on 3-benzenesulfonyl indoles was found to be optimal for activity, whereas replacing it with ester, hydrazide, or carboxylic acid groups was less effective or led to inactivation. nih.gov
Spectroscopic Characterization Methodologies for 3 3 Aminobenzoyl Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.
The ¹H and ¹³C NMR spectra of 3-(3-Aminobenzoyl)indole exhibit characteristic signals corresponding to the distinct chemical environments of each nucleus in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the electronegativity of adjacent atoms and the effects of aromatic rings.
¹H NMR: In a typical ¹H NMR spectrum, the indole (B1671886) N-H proton usually appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to its acidic nature and involvement in hydrogen bonding. The protons on the indole and aminobenzoyl rings resonate in the aromatic region (δ 7.0-8.5 ppm). The specific coupling patterns (e.g., doublets, triplets) and coupling constants (J) provide information about the substitution pattern on each ring. The protons of the aminobenzoyl group will show shifts influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carbonyl group.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the benzoyl group is highly deshielded and appears significantly downfield (δ > 190 ppm). The aromatic carbons of both the indole and aminobenzoyl rings resonate in the range of δ 110-140 ppm. Definitive assignments can be made by comparing experimental data with spectra of related indole derivatives and by using 2D NMR techniques. clockss.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom Position (Indole Ring) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-H | > 10.0 (broad singlet) | - |
| C2 | ~8.0-8.2 (singlet) | ~125-130 |
| C3 | - | ~115-120 |
| C3a | - | ~128-132 |
| C4 | ~7.5-7.7 (doublet) | ~120-123 |
| C5 | ~7.1-7.3 (triplet) | ~122-125 |
| C6 | ~7.1-7.3 (triplet) | ~120-123 |
| C7 | ~8.1-8.3 (doublet) | ~110-115 |
| C7a | - | ~135-138 |
| Atom Position (Aminobenzoyl Ring) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O | - | > 190 |
| C1' | - | ~130-135 |
| C2' | ~7.2-7.4 (singlet) | ~115-118 |
| C3' | - | ~145-150 |
| C4' | ~6.8-7.0 (doublet) | ~118-121 |
| C5' | ~7.1-7.3 (triplet) | ~128-130 |
| C6' | ~7.0-7.2 (doublet) | ~116-119 |
| NH₂ | ~3.5-4.5 (broad singlet) | - |
Note: These are predicted values based on typical shifts for indole and substituted benzene (B151609) rings. Actual values may vary depending on the solvent and experimental conditions.
While 1D NMR provides essential information, complex structures often require 2D NMR experiments for complete and unambiguous assignment. researchgate.net These techniques correlate signals from different nuclei, revealing their connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within the indole ring's benzene portion and within the aminobenzoyl ring, confirming the substitution patterns. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. nih.gov
Computational chemistry provides a powerful complementary tool for spectroscopic analysis. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate the NMR shielding tensors, from which chemical shifts can be derived. imist.maresearchgate.net This method, often employed with Density Functional Theory (DFT), can predict ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.govelsevierpure.com
The process involves:
Optimizing the molecular geometry of this compound using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). elsevierpure.com
Performing a GIAO calculation on the optimized structure to obtain the absolute shielding values for each nucleus.
Referencing these values to the calculated shielding of a standard, typically Tetramethylsilane (TMS), to yield the theoretical chemical shifts.
Comparing the theoretically calculated spectrum with the experimental one can help resolve ambiguities in signal assignments and provide strong evidence for the proposed structure. mdpi.com A high correlation between the experimental and calculated data lends significant confidence to the structural elucidation. elsevierpure.com
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.
N-H Stretching: The indole N-H group typically shows a sharp absorption band around 3400-3500 cm⁻¹. researchgate.netresearchgate.net The amino group (-NH₂) on the benzoyl ring will exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C=O Stretching: The carbonyl group of the ketone is a strong IR absorber and will produce a prominent, sharp peak in the range of 1630-1680 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is typically found in the 1250-1360 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound:
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Indole NH | 3400 - 3500 | Medium, Sharp |
| N-H Stretch (Asymmetric & Symmetric) | Amino (-NH₂) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Weak to Medium |
| C=O Stretch | Ketone (Ar-CO-Ar) | 1630 - 1680 | Strong, Sharp |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium to Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
For this compound (C₁₅H₁₂N₂O), the exact molecular weight is 236.0950 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺˙) would be observed at this m/z value, confirming the elemental composition.
Under electron ionization (EI), the molecular ion will undergo fragmentation, breaking at its weakest points to form smaller, stable charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: The most common fragmentation would be the cleavage of the bond between the indole ring and the carbonyl group, or the bond between the carbonyl group and the aminophenyl ring. This would lead to the formation of characteristic ions.
Loss of the aminophenyl radical (•C₆H₄NH₂) would result in an acylium ion at m/z 144 (C₉H₆NO⁺).
Loss of the aminobenzoyl radical (•COC₆H₄NH₂) would result in an ion at m/z 116, corresponding to the indole radical cation minus a hydrogen.
Formation of the Aminobenzoyl Cation: Cleavage could also lead to the formation of the aminobenzoyl cation at m/z 120 (C₇H₆NO⁺).
Indole Ring Fragmentation: The characteristic fragmentation of the indole ring itself involves the loss of HCN, which could be observed from the molecular ion or subsequent fragment ions. scirp.org
A typical mass spectrum would show a prominent molecular ion peak due to the stability of the aromatic system, along with significant peaks corresponding to the stable fragment ions mentioned above. scirp.orglibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The technique is particularly sensitive to conjugated systems and aromatic compounds.
The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the indole and aminobenzoyl chromophores.
Indole Chromophore: The parent indole molecule typically displays two main absorption bands: a strong band around 210-230 nm (the B-band) and a weaker, broader band with fine structure around 260-290 nm (the L-band). nist.govnist.gov
Aminobenzoyl Chromophore: The presence of the carbonyl group in conjugation with the aminophenyl ring will result in strong absorption. The amino group acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoyl systems.
The spectrum of this compound would likely show strong absorption maxima in the UV region. A prominent peak is expected in the 250-280 nm range, and due to the extended conjugation between the indole ring, the carbonyl group, and the aminophenyl ring, a longer wavelength absorption band may extend into the 300-350 nm region. nih.gov The exact positions (λ_max) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent used. researchdata.edu.au
Spectrophotometric Assay Development for Indole Compound Quantification
The development of spectrophotometric assays for the quantification of indole compounds, including this compound, relies on chemical reactions that produce a colored product, allowing for measurement with a UV-Vis spectrophotometer. These methods are often valued for their simplicity, speed, and cost-effectiveness compared to more complex techniques like HPLC or mass spectrometry nih.gov. The principle behind these assays is the reaction of the indole nucleus with specific chromogenic reagents to form a product with a distinct absorption maximum in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of the indole compound in the sample nih.gov.
Several established methods for the colorimetric determination of indoles can be adapted for the specific quantification of this compound. These assays typically involve the formation of a charge-transfer complex or a colored adduct. pjsir.org The choice of reagent and reaction conditions is critical to ensure sensitivity, specificity, and stability of the colored product.
One common approach involves the reaction of indoles with aldehydes in the presence of a strong acid. A well-known example is the Ehrlich reaction, which uses p-dimethylaminobenzaldehyde consensus.app. A similar method has been developed using p-hydroxybenzaldehyde and concentrated hydrochloric acid, which reacts with indole to form an orange-colored complex with a maximum absorbance at 475 nm ijeas.org. The optimization of such an assay for this compound would involve studying parameters like acid concentration, reaction temperature, and reagent concentration to achieve maximum color development and stability ijeas.org.
Another strategy is the formation of charge-transfer complexes. Indole compounds are effective electron donors and can interact with strong electron acceptors to form colored complexes pjsir.org. A photometric method has been developed for the quantitative analysis of indole compounds using 2,6-dichloroquinone-4-chlorimide as a reagent. This reaction forms a stable colored charge-transfer complex, and the absorbance can be measured to determine the concentration of the indole derivative pjsir.org.
A more specific method for unsubstituted indoles, the hydroxylamine-based indole assay (HIA), involves incubation with hydroxylamine under basic conditions, followed by acidification to produce a pink solution with an optimal wavelength of 530 nm nih.gov. While this assay is highly specific for indole, its applicability to substituted indoles like this compound would need to be experimentally verified, as the substitution at the 3-position might interfere with the reaction.
The development of a robust spectrophotometric assay for this compound would require the systematic evaluation of these different methodologies. Key analytical parameters such as the absorption maximum (λmax), linearity, limit of detection (LOD), and limit of quantification (LOQ) would need to be determined.
Detailed Research Findings
Research into the spectrophotometric quantification of indole and its derivatives has yielded several viable methods. The following tables summarize the key findings from studies on different colorimetric assays for indole compounds. These data provide a foundational reference for the development of a specific assay for this compound.
Table 1: Comparison of Reagents for Spectrophotometric Indole Quantification
| Reagent | Principle of Reaction | Wavelength (λmax) | Reference |
| p-hydroxybenzaldehyde/HCl | Formation of an orange color complex | 475 nm | ijeas.org |
| 2,6-dichloroquinone-4-chlorimide | Formation of a charge-transfer complex | ~490 nm for indole | pjsir.org |
| Hydroxylamine hydrochloride/NaOH | Formation of a pink solution after acidification | 530 nm | nih.gov |
| p-dimethylaminobenzaldehyde | Ehrlich color reaction | Not Specified | consensus.app |
| p-dimethylaminocinnamaldehyde | Formation of a colored azafulvenium salt | Not Specified | nih.gov |
Table 2: Optimized Conditions and Performance of an Indole Assay using p-hydroxybenzaldehyde ijeas.org
| Parameter | Optimal Condition/Value |
| Reagent Concentration | 0.02% w/v p-hydroxybenzaldehyde |
| Acid Concentration | 3M HCl |
| Reaction Temperature | 30°C |
| Reaction Time | 15 minutes |
| Linear Range | 0.5 - 5.00 µg/mL |
| Limit of Detection | 0.08 µg/mL |
| Correlation Coefficient | 0.999 |
The successful application of these methods to this compound would depend on the reactivity of its substituted indole ring with the various chromogenic agents. The presence of the 3-aminobenzoyl group may influence the electronic properties of the indole nucleus and the steric accessibility of the reaction site, potentially affecting the λmax and the sensitivity of the assay. Therefore, experimental validation and optimization would be essential steps in developing a quantitative spectrophotometric method for this specific compound.
Advanced Organic Chemistry Applications of 3 3 Aminobenzoyl Indole and Indole Benzoyl Analogues
Utilization as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The 3-aroylindole framework is a cornerstone in the synthesis of numerous complex molecules, particularly indole (B1671886) alkaloids, which are a large and structurally diverse class of natural products. nih.gov The strategic placement of the carbonyl group and the inherent reactivity of the indole nucleus make these compounds powerful intermediates for constructing intricate molecular architectures. researchgate.net
Detailed research has demonstrated that analogues such as 3-acetylindole (B1664109) serve as a crucial starting material for a variety of bioactive alkaloids. nih.gov The synthetic strategies employed for these analogues are directly applicable to 3-(3-Aminobenzoyl)indole, highlighting its potential in natural product synthesis. The reactivity of the aroyl group allows for a wide range of transformations, including reductions, additions, and cyclizations, which are key steps in the assembly of polycyclic alkaloid skeletons. rsc.org
Several classes of complex bioactive molecules have been synthesized using 3-aroylindole intermediates. These syntheses often involve multi-step sequences where the 3-aroyl group directs key bond formations or is transformed into other functional groups necessary for the final structure.
Table 1: Examples of Bioactive Alkaloid Classes Synthesized from 3-Acylindole Precursors This table is interactive. Click on the headers to sort.
| Alkaloid Class | Key Synthetic Strategy | Biological Relevance |
|---|---|---|
| (5-Indolyl)oxazoles | Condensation and cyclization reactions | Antiviral, Antioxidant, Anticancer researchgate.net |
| β-Carbolines | Pictet-Spengler reaction or related cyclizations | Anticancer, Antiviral, Antimicrobial nih.gov |
| Bis-indole Alkaloids | Dimerization or coupling reactions | Potent Anticancer and Antimicrobial agents nih.gov |
The synthesis of these complex natural products underscores the importance of 3-aroylindoles as versatile platforms. researchgate.net The amino group on the benzoyl moiety of this compound offers an additional site for functionalization, further expanding its utility in the synthesis of novel and intricate molecules. This added functionality can be exploited to introduce new ring systems or to modulate the electronic properties of the molecule, influencing the outcome of subsequent synthetic steps. The strategic use of these intermediates enables chemists to access complex molecular scaffolds that are otherwise difficult to obtain. rsc.orgnih.gov
Scaffolding in the Construction of Diverse Heterocyclic Systems
The 3-aroylindole skeleton is not only a precursor to natural products but also a versatile scaffold for the construction of a wide array of novel heterocyclic systems through annulation and cyclization reactions. nih.govbeilstein-journals.org The presence of the carbonyl group and the reactive N-H and C2 positions on the indole ring provides multiple sites for intramolecular and intermolecular reactions to build fused ring systems. researchgate.netscholaris.ca
One prominent example involves the transformation of 3-benzoyl-substituted quinoxalinones. For instance, 3-benzoyl-1,2-dihydroquinoxalin-2-one reacts with various hydrazines. researchgate.net Upon heating in acetic acid, the resulting hydrazone intermediates undergo intramolecular cyclocondensation to yield 3-phenylpyrazolo[3,4-b]quinoxalines, also known as 3-phenylflavazoles. researchgate.net This reaction demonstrates a clear pathway from a 3-benzoyl-substituted heterocycle to a more complex, fused polycyclic system.
Reaction Scheme: Synthesis of 3-Phenylflavazoles
3-Benzoyl-1,2-dihydroquinoxalin-2-one + Arylhydrazine → 3-(α-Arylazobenzylidene)-1,2,3,4-tetrahydroquinoxalin-2-one (Arylhydrazone tautomer) → [Heat, Acetic Acid] → 3-Phenylpyrazolo[3,4-b]quinoxaline researchgate.net
Furthermore, the general reactivity of the indole core allows for various cyclization strategies. clockss.org Reduction of a nitro group on a side chain, followed by an acid-catalyzed dearomatizing cyclization, can lead to the formation of N-fused polycyclic indolines. researchgate.netrwth-aachen.de This type of cascade reaction highlights the potential of appropriately substituted 3-aroylindoles to serve as precursors for complex, multi-ring heterocyclic structures. Annulation reactions, where a new ring is formed onto an existing one, are also a powerful tool. nih.govchim.it For example, pyrrole (B145914) rings can be fused to aromatic systems like benzo[b]thiophene using 3-arylazirines as synthons in a nickel-catalyzed reaction, a strategy that can be conceptually extended to indole systems. beilstein-journals.orgbeilstein-journals.org
The ability to construct such a diversity of heterocyclic frameworks from a single type of scaffold makes this compound and its analogues highly valuable in the exploration of new chemical space for drug discovery and materials science. organic-chemistry.orgmdpi.com
Development of Chemical Probes for Mechanistic Biological Research (Non-Clinical)
Indole derivatives are intrinsically fluorescent, a property that makes them excellent candidates for the development of chemical probes for biological research. nih.govrsc.org These probes are designed to change their fluorescence properties in response to specific analytes or changes in their microenvironment, allowing for the visualization and quantification of biological processes. researchgate.netnih.gov this compound and its analogues, with their donor-π-acceptor (D-π-A) architecture, are particularly well-suited for this purpose. nih.gov
The design of these fluorescent probes often involves modifying the indole scaffold to include specific recognition sites for the target analyte. rsc.org The interaction between the probe and the analyte, such as a metal ion or a reactive oxygen species, alters the electronic structure of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or ratiometric response). nih.gov
Table 2: Indole-Based Fluorescent Probes and Their Applications This table is interactive. Click on the headers to sort.
| Probe Type | Target Analyte | Sensing Mechanism | Application Area |
|---|---|---|---|
| Indole-Hemicyanine Conjugate | Hypochlorite (OCl⁻) | Oxidation-induced fluorescence change | Bioimaging in living cells nih.gov |
| Naphthalimide-Indole Conjugate | Cyanide (CN⁻) | Nucleophilic addition and charge transfer | Detection in aqueous media nih.gov |
| Indole-Salicylaldehyde Hydrazone | Zinc (Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Bioimaging in zebrafish mdpi.com |
Research has shown that indole-based chemosensors can be highly sensitive and selective. For example, an indole-based probe was developed for the detection of Cu²⁺ ions with a very low detection limit. sjp.ac.lk Another study reported a quinoline-indole derivative that acts as a three-photon fluorescent probe, capable of specifically staining RNA in the nucleolus and DNA in mitochondria, allowing for advanced bioimaging with deep tissue penetration. rsc.org The development of such probes is crucial for understanding the roles of ions and biomolecules in cellular function and disease without clinical intervention. ebi.ac.uk The versatility of the 3-aroylindole scaffold allows for systematic structural modifications to fine-tune the photophysical and recognition properties of the resulting probes, making them powerful tools for non-clinical mechanistic biological research. nih.govmdpi.com
Applications in the Synthesis of Functional Organic Materials
The unique electronic and photophysical properties of the 3-aroylindole scaffold have led to its exploration in the field of materials science, particularly in the development of functional organic materials for electronic and optoelectronic applications. researchgate.net These materials include conductive polymers and components for Organic Light-Emitting Diodes (OLEDs).
Indole-based polymers have been synthesized and shown to possess valuable properties such as high thermal stability and electroactivity. rsc.org For instance, Poly(N-arylene diindolylmethane)s have been synthesized via a catalyst-free C-N coupling reaction, resulting in high molecular weight polymers with decomposition temperatures exceeding 377 °C. rsc.org Some of these polymers exhibit strong solid-state fluorescence, with one derivative emitting blue light with a high quantum yield of 21.6%. rsc.org The electrochemical activity of these polymers also allows them to be cross-linked, forming stable films. rsc.org Furthermore, the chemical polymerization of indole itself can produce homogeneous conductive polymers with high electrical conductivity and thermal stability. google.com Copolymers of indole and carbazole (B46965) have also been synthesized and characterized, showing promise for applications due to their low oxidation potentials and optical band gaps. tubitak.gov.tr
In the realm of OLEDs, indole derivatives are investigated as components of the emissive layer. researchgate.netnih.gov The performance of an OLED is highly dependent on the properties of the organic materials used, including their charge transport capabilities and luminescence efficiency. tcichemicals.comrsc.org The donor-π-acceptor structure inherent in many 3-aroylindoles can be tuned to achieve desired emission colors and improve device performance. The ability to modify the benzoyl and indole moieties allows for the systematic engineering of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and recombination in OLED devices. nih.gov
Table 3: Properties of Indole-Based Functional Polymers This table is interactive. Click on the headers to sort.
| Polymer Type | Synthesis Method | Key Properties | Potential Application |
|---|---|---|---|
| Poly(N-arylene diindolylmethane)s | Catalyst-free C-N coupling | High molecular weight, High thermal stability (T₅% ≥ 377 °C), Strong solid-state fluorescence | Blue-light emitters in OLEDs rsc.org |
| Polyindole | Chemical polymerization | High electrical conductivity, Good thermal stability | Conductive materials, electrodes google.com |
The ongoing research into this compound and its analogues for these applications highlights their potential to contribute to the next generation of organic electronics, from flexible displays to solid-state lighting.
Future Research Trajectories and Current Challenges in 3 3 Aminobenzoyl Indole Chemistry
Innovations in Environmentally Benign Synthetic Approaches
The principles of green chemistry are increasingly guiding synthetic strategies in organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comaraku.ac.ir The synthesis of 3-(3-Aminobenzoyl)indole is an area ripe for the application of these principles, moving away from traditional methods that often rely on harsh reagents and organic solvents.
Future research is directed towards the development of catalytic systems that are both highly efficient and environmentally friendly. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, and biocatalysts, which operate under mild conditions with high selectivity. For instance, the acylation of indoles, a key step in the synthesis of this compound, can be achieved using visible-light-induced photoredox catalysis, offering a greener alternative to traditional Friedel-Crafts acylation. rsc.orgrsc.org This method often proceeds at room temperature and avoids the use of strong Lewis acid catalysts. rsc.org
Solvent-free and catalyst-free reaction conditions represent another promising avenue for the green synthesis of indole (B1671886) derivatives. researchgate.net Three-component reactions, where an indole, an aldehyde, and an amine are combined in a single step, can provide direct access to complex indole structures without the need for solvents or catalysts, significantly reducing the environmental impact of the synthesis. researchgate.net The exploration of water as a reaction medium is also a key area of focus, as it is a benign and abundant solvent. mdpi.comscilit.com
The use of agro-waste as a source for catalysts and reagents is an emerging trend in green chemistry. mdpi.com For example, water extracts of pomelo peel ash have been successfully used as a reaction medium for the hydrolysis of nitriles to amides, a transformation relevant to the synthesis of the aminobenzoyl moiety. mdpi.com The application of such innovative and sustainable resources to the synthesis of this compound is a key future research direction.
Table 1: Comparison of Traditional and Green Synthetic Approaches for 3-Acylindoles
| Feature | Traditional Methods (e.g., Friedel-Crafts) | Green Alternative Methods |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of photoredox catalysts, biocatalysts, or no catalyst |
| Solvents | Often hazardous organic solvents (e.g., CS₂) | Water, ionic liquids, or solvent-free conditions |
| Reaction Conditions | Often harsh (e.g., high temperatures) | Mild (e.g., room temperature) |
| Waste Generation | Significant, due to stoichiometric reagents and solvent use | Minimized, due to catalytic processes and solvent reduction |
| Atom Economy | Often low | High, especially in multicomponent reactions |
Exploration of Novel Reactivity and Selectivity Patterns
The indole nucleus is an electron-rich heterocycle, with the C3 position being particularly nucleophilic and prone to electrophilic substitution. researchgate.netnih.gov The presence of the 3-aminobenzoyl group at this position significantly influences the electronic properties of the indole ring, thereby modulating its reactivity and creating opportunities for novel functionalization.
Future research will focus on understanding and exploiting the interplay between the indole core and the aminobenzoyl substituent to achieve site-selective reactions. The amino group on the benzoyl ring can act as a directing group, potentially enabling functionalization at specific positions on the benzoyl ring or even on the indole nucleus. nih.govchemrxiv.org The development of catalyst-controlled reactions will be crucial in dictating the regioselectivity of these transformations. nih.govchemrxiv.org
The nucleophilic character of the indole ring can be harnessed for reactions with a variety of electrophiles. nih.govnih.gov The aminobenzoyl group, with its electron-withdrawing carbonyl and electron-donating amino functionalities, presents a complex electronic landscape. Investigating the reactivity of this substituted indole towards a diverse range of electrophiles will uncover new reaction pathways and lead to the synthesis of novel derivatives with unique properties.
Furthermore, the potential for intramolecular reactions involving the amino group and the indole nucleus opens up possibilities for the synthesis of fused heterocyclic systems. These complex structures are often found in biologically active natural products and pharmaceuticals. mdpi.com Elucidating the conditions that favor such cyclization reactions over intermolecular processes is a key challenge and a promising area for future exploration.
Table 2: Potential Reaction Sites on this compound
| Site | Type of Reactivity | Potential Transformations |
| Indole N-H | Acidic proton, Nucleophilic | Alkylation, Acylation, Arylation |
| Indole C2 | Nucleophilic | Halogenation, Alkylation, Arylation |
| Indole Benzene (B151609) Ring (C4-C7) | Electrophilic Aromatic Substitution | Nitration, Halogenation, Friedel-Crafts reactions |
| Amino Group (on Benzoyl) | Nucleophilic, Basic | Acylation, Alkylation, Diazotization |
| Benzoyl Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration |
Integration of Continuous Flow Chemistry and Automation in Synthesis
The transition from traditional batch synthesis to continuous flow and automated processes offers significant advantages in terms of efficiency, safety, scalability, and reproducibility. mdpi.comresearchgate.netnih.gov The application of these technologies to the synthesis of this compound is a critical area for future development, particularly for its potential large-scale production.
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.comresearchgate.net Reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes, can often be carried out safely and efficiently in a flow system. nih.gov The synthesis of indole derivatives through various methods, including the Fischer indole synthesis and reductive cyclization of nitro compounds, has been successfully adapted to continuous flow conditions. mdpi.com
Automation in synthesis, often coupled with high-throughput screening, can accelerate the discovery of new reaction conditions and the optimization of existing processes. nih.govnih.gov Automated platforms can perform a large number of experiments in parallel, systematically varying reagents, catalysts, and reaction parameters to identify the optimal conditions for the synthesis of this compound. nih.gov This approach not only saves time and resources but also generates large datasets that can be used to develop predictive models for reaction outcomes. nih.gov
The integration of in-line analytical techniques, such as spectroscopy and chromatography, into continuous flow systems allows for real-time monitoring of reaction progress and product quality. This enables rapid optimization and ensures the consistent production of high-purity this compound.
Development of Advanced Spectroscopic and Analytical Techniques for Structural Purity and Characterization
The unambiguous characterization of this compound and the accurate determination of its purity are essential for its use in any application. Future research will focus on the development and application of advanced spectroscopic and analytical techniques to provide a comprehensive understanding of its structure and properties.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, is indispensable for the complete assignment of the proton and carbon signals of this compound. These techniques provide detailed information about the connectivity of atoms within the molecule, confirming its structure. mdpi.comrepec.orgrsisinternational.org
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in the molecule, such as the N-H stretch of the indole and the amino group, and the C=O stretch of the benzoyl group. repec.orgrsisinternational.orgderpharmachemica.com High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition, further confirming the identity of the compound. mdpi.com
For assessing the purity of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. fishersci.com The development of robust HPLC methods with high sensitivity and resolution is crucial for detecting and quantifying any impurities. The use of solid-core HPLC columns can lead to faster and more efficient separations. fishersci.com Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of impurities, providing valuable insights into potential side reactions occurring during the synthesis.
Table 3: Key Spectroscopic and Analytical Data for Characterization
| Technique | Information Provided |
| ¹H NMR | Chemical environment of protons, proton-proton coupling |
| ¹³C NMR | Chemical environment of carbon atoms |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons |
| FTIR | Presence of functional groups (N-H, C=O, C-N) |
| HRMS | Accurate mass and elemental composition |
| HPLC | Purity assessment, quantification |
| LC-MS | Identification of impurities |
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are recommended for confirming the molecular structure of 3-(3-Aminobenzoyl)indole and its derivatives?
- Answer : The molecular structure should be validated using a combination of IR spectroscopy (to identify functional groups), 1H/13C NMR (to assign proton and carbon environments), and single-crystal X-ray diffraction (XRD) for unambiguous confirmation . For computational validation, density functional theory (DFT) can optimize bond parameters and compare them with experimental data. Additionally, molecular electrostatic potential (MEP) maps predict reactive sites for further functionalization .
Q. How can researchers synthesize this compound derivatives with high purity?
- Answer : A standard protocol involves:
- Dissolving indole precursors in polar aprotic solvents (e.g., DMF or PEG-400).
- Using CuI-catalyzed azide-alkyne cycloaddition for regioselective functionalization (e.g., introducing triazole or aryl groups) .
- Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate intermediates.
- Final characterization using TLC , FAB-HRMS , and multinuclear NMR (including 19F NMR for fluorinated analogs) to confirm purity .
Q. What analytical techniques are critical for detecting impurities in this compound intermediates?
- Answer : High-resolution mass spectrometry (HRMS) identifies molecular ion peaks and isotopic patterns, while HPLC with UV-Vis detection quantifies impurities. For trace metal analysis, ICP-MS is recommended, especially after Cu-catalyzed reactions .
Advanced Research Questions
Q. How can DFT calculations resolve discrepancies between experimental and theoretical bond parameters in this compound derivatives?
- Answer : Discrepancies often arise from solvation effects or crystal packing forces. Use DFT with solvent models (e.g., PCM or SMD) to simulate solution-phase geometry. Compare results with XRD data to isolate lattice effects. For example, deviations in bond angles >2° may indicate steric hindrance not captured in gas-phase DFT .
Q. What strategies optimize the pharmacological activity of this compound-based anti-cancer agents?
- Answer : Structure-activity relationship (SAR) studies suggest:
- Introducing electron-withdrawing groups (e.g., -CF3 at the benzoyl position) enhances cytotoxicity by disrupting tubulin polymerization .
- Molecular docking with MOE software identifies binding affinities to targets like β-tubulin (PDB ID: 1SA0). Validate with in vitro assays (e.g., IC50 measurements in HeLa cells) .
Q. How do competing reaction pathways affect the yield of this compound derivatives in Friedel-Crafts acylations?
- Answer : Competing pathways (e.g., over-acylation or indole ring decomposition) can be mitigated by:
- Using Lewis acids like SnCl4 to activate acyl chlorides selectively.
- Controlling temperature (<0°C) to suppress side reactions.
- Monitoring reaction progress with in-situ IR spectroscopy to detect intermediate imine formation .
Q. What mechanistic insights explain the divergent reactivity of this compound in oxidative coupling reactions?
- Answer : The indole’s C3 position is electrophilic due to resonance stabilization. In oxidative coupling with arenes:
- Palladium catalysts (e.g., Pd(OAc)2) mediate C–H activation at the indole’s C2 position.
- Density of states (DOS) analysis reveals charge transfer from indole to arene, favoring radical recombination pathways. Confirm via EPR spectroscopy to detect transient radical intermediates .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR data for this compound derivatives in different solvents?
- Answer : Solvent-induced chemical shift variations (e.g., DMSO vs. CDCl3) arise from hydrogen bonding or π-stacking. Use COSY and NOESY to assign overlapping peaks. Cross-validate with solid-state NMR if XRD data is unavailable .
Q. Why do some synthetic routes report low yields (<50%) for this compound analogs, and how can this be improved?
- Answer : Low yields often result from steric hindrance at the indole’s C3 position. Optimize by:
- Employing microwave-assisted synthesis to reduce reaction time.
- Using bulky directing groups (e.g., adamantyl esters) to block undesired substitution .
Methodological Best Practices
- Synthetic Protocols : Always include control experiments (e.g., omitting catalysts) to confirm reaction specificity.
- Computational Workflows : Validate DFT results with experimental vibrational spectra (IR/Raman) to ensure accuracy .
- Biological Testing : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and report standard deviations for triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
